molecular formula C3H9ClN2O B2575830 2-Aminopropanamide hydrochloride CAS No. 71810-97-4; 80222-96-4

2-Aminopropanamide hydrochloride

Cat. No.: B2575830
CAS No.: 71810-97-4; 80222-96-4
M. Wt: 124.57
InChI Key: FIAINKIUSZGVGX-UHFFFAOYSA-N
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Description

2-Aminopropanamide hydrochloride (CAS: 33208-99-0) is a chiral organic compound with the molecular formula C₃H₈N₂O·HCl and a molecular weight of 124.57 g/mol . It exists as a white crystalline powder with a melting point of 169°C and is soluble in water and 1% acetic acid . The compound is a hydrochloride salt of 2-aminopropanamide, featuring a primary amide group and a protonated amine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAINKIUSZGVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80222-96-4
Record name 2-aminopropanamide hydrochloride
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Alaninamide Hydrochloride (CAS: 71810-97-4)

Property 2-Aminopropanamide HCl D-Alaninamide HCl
Molecular Formula C₃H₈N₂O·HCl C₃H₉ClN₂O
Molecular Weight 124.57 g/mol 124.57 g/mol
Melting Point 169°C 169°C
Stereochemistry Racemic or S-configuration R-configuration (D-form)
Applications Catalysis, intermediates Organic synthesis, chiral building block
Safety Harmful (Xn), irritant Similar hazards (Xn)

Key Difference : Stereochemistry. D-Alaninamide HCl is the enantiomer, making it critical for asymmetric synthesis in pharmaceuticals .

Procainamide Hydrochloride (CAS: 614-39-1)

Property 2-Aminopropanamide HCl Procainamide HCl
Molecular Formula C₃H₈N₂O·HCl C₁₃H₂₁N₃O·HCl
Molecular Weight 124.57 g/mol 271.8 g/mol
Purity ≥95% ≥98%
Applications Intermediate, catalysis Local anesthetic, antiarrhythmic drug
Storage Room temperature -20°C for long-term stability

Key Difference: Procainamide HCl has a benzamide backbone, enabling its use in medicine, whereas 2-Aminopropanamide HCl is simpler and suited for synthetic chemistry .

2-Amino-2-methyl-1-propanol Hydrochloride (CAS: 272.73)

Property 2-Aminopropanamide HCl 2-Amino-2-methyl-1-propanol HCl
Molecular Formula C₃H₈N₂O·HCl (CH₃)₂C(NH₂)CH₂OH·HCl
Molecular Weight 124.57 g/mol 125.60 g/mol
Functional Groups Amide, amine Alcohol, amine
Applications Catalysis, intermediates Polymer synthesis, surfactants

Key Difference: The hydroxyl group in 2-Amino-2-methyl-1-propanol HCl enables its use in polymer chemistry, unlike the amide-focused reactivity of 2-Aminopropanamide HCl .

Comparison with Functional Analogues

Benzydamine Hydrochloride (CAS: Not specified)

  • Structure : Arylalkylamine with anti-inflammatory properties .
  • Use: Analytical standard for UV/Vis spectroscopy (λmax = 295 nm), unlike 2-Aminopropanamide HCl, which lacks chromophores for direct spectrophotometric analysis .

Memantine Hydrochloride (CAS: Not specified)

  • Structure : Adamantane derivative used in Alzheimer’s treatment .
  • Key Contrast: Memantine HCl is a bulky, lipophilic drug, while 2-Aminopropanamide HCl is a small, polar intermediate .

Q & A

Q. What are the recommended methods for synthesizing 2-aminopropanamide hydrochloride in a laboratory setting?

A common approach involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF (dimethylformamide). For example, (S)-2-aminopropanamide has been utilized as a precursor in the synthesis of carboxamide derivatives under nitrogen atmosphere to prevent hydrolysis . Reaction conditions (e.g., temperature, solvent purity) must be optimized to minimize side products.

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone (e.g., δ 1.46 ppm for methyl groups in related compounds) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% is typical for pharmaceutical intermediates) .
  • Mass spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., observed m/z 355.2 for a derivative) .

Q. What are the solubility properties of this compound in common solvents?

Hydrochloride salts generally exhibit high solubility in polar solvents like water and methanol due to ionic interactions. For instance, dopamine hydrochloride (structurally similar) is freely soluble in water and methanol but insoluble in ether . Pre-saturation of solvents with HCl gas can enhance solubility for hygroscopic derivatives .

Advanced Research Questions

Q. How does the hygroscopic nature of this compound impact experimental reproducibility, and what mitigation strategies are effective?

Hygroscopicity can lead to variable stoichiometry in reactions. Strategies include:

  • Storing the compound in desiccators with anhydrous calcium sulfate.
  • Conducting reactions under inert atmospheres (e.g., nitrogen/argon) .
  • Pre-drying solvents and using molecular sieves in reaction mixtures .

Q. What analytical approaches resolve contradictions in stability data for hydrochloride salts under varying pH and temperature conditions?

Stability studies should combine:

  • Accelerated degradation tests : Expose the compound to extreme pH (1–13) and temperatures (40–60°C) to identify degradation pathways .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (e.g., 2–8°C for labile salts) .
  • HPLC-MS : Monitor degradation products (e.g., oxidation byproducts or hydrolyzed amines) .

Q. How can researchers design enantiomerically pure analogs of this compound for structure-activity relationship (SAR) studies?

Methodologies include:

  • Chiral chromatography : Use columns like Chiralpak® IA/IB to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) to control stereochemistry during coupling reactions .

Q. What role does this compound play in drug discovery, particularly in optimizing pharmacokinetic properties?

As a zwitterionic intermediate, it enhances solubility and bioavailability of lead compounds. For example, its incorporation into carboxamide derivatives improves blood-brain barrier penetration in neurological drug candidates . Metabolic stability can be assessed via liver microsome assays to refine lead structures .

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